

Application Notes and Protocols: Electrocatalytic Applications of Rhodium Hydroxide

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Compound of Interest

Compound Name: Rhodium hydroxide

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These application notes provide a comprehensive overview of the synthesis, characterization, and application of **rhodium hydroxide** ($\text{Rh}(\text{OH})_x$) as a versatile electrocatalyst. The protocols detailed below are intended to serve as a foundational guide for researchers exploring the catalytic properties of this material in various electrochemical reactions critical to renewable energy technologies and fine chemical synthesis.

Introduction to Rhodium Hydroxide in Electrocatalysis

Rhodium, a precious group metal, is renowned for its exceptional catalytic activity in a wide range of chemical transformations.^[1] While metallic rhodium and its oxides have been extensively studied, **rhodium hydroxide** is emerging as a highly promising electrocatalyst. The presence of hydroxyl groups on the catalyst surface can significantly influence the reaction kinetics, particularly in aqueous electrolytes, by facilitating proton and electron transfer steps. This makes **rhodium hydroxide** a compelling candidate for reactions such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and alcohol oxidation.

Synthesis of Rhodium Hydroxide Electrocatalyst

This protocol describes a general method for the synthesis of **rhodium hydroxide**, which can be adapted for the preparation of supported or unsupported catalysts. The synthesis is based on the hydrolysis of a rhodium salt precursor in an alkaline medium.

Protocol 2.1: Synthesis of Supported **Rhodium Hydroxide** ($\text{Rh}(\text{OH})_x/\text{C}$)

This protocol details the synthesis of **rhodium hydroxide** supported on a high-surface-area carbon support, such as Vulcan XC-72.

Materials:

- Rhodium(III) chloride hydrate ($\text{RhCl}_3 \cdot x\text{H}_2\text{O}$)
- High-surface-area carbon support (e.g., Vulcan XC-72)
- Ammonium hydroxide (NH_4OH) solution (0.5 M)
- Deionized (DI) water
- Ethanol

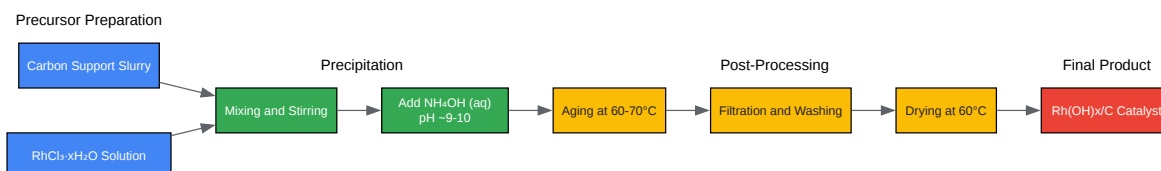
Equipment:

- Beakers and magnetic stir bar
- Magnetic stir plate with heating capability
- Filtration apparatus (e.g., Büchner funnel and vacuum flask)
- Drying oven

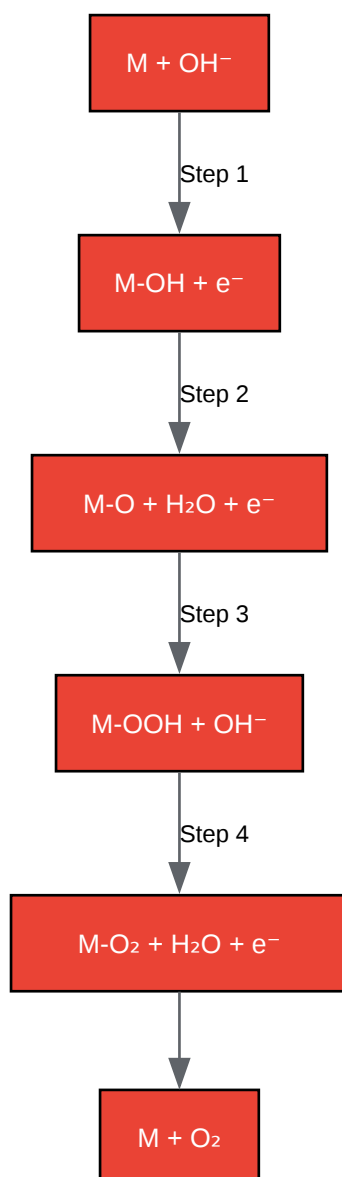
Procedure:

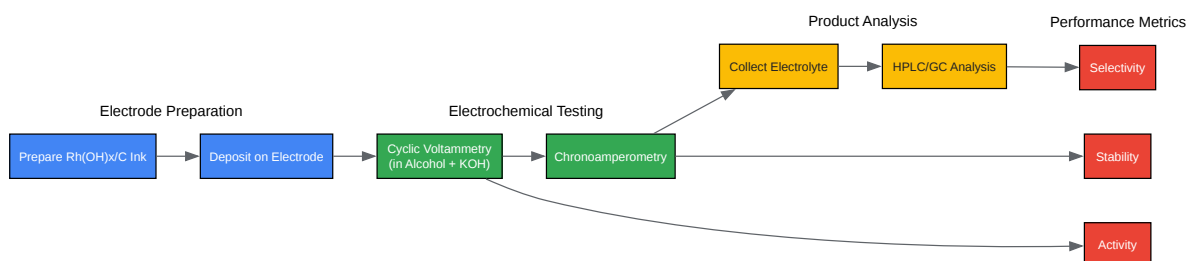
- Preparation of Carbon Slurry: Disperse the desired amount of carbon support in DI water to create a uniform slurry. For a target loading of 20 wt% Rh on carbon, a typical ratio would be 80 mg of carbon in 100 mL of DI water.

- Preparation of Rhodium Precursor Solution: Dissolve the calculated amount of $\text{RhCl}_3 \cdot x\text{H}_2\text{O}$ in DI water. For a 20 wt% loading on 80 mg of carbon, 20 mg of Rh metal is required. The amount of $\text{RhCl}_3 \cdot x\text{H}_2\text{O}$ will depend on its rhodium content.
- Precipitation of **Rhodium Hydroxide**:
 - Add the carbon slurry to the rhodium precursor solution and stir vigorously.
 - Slowly add the 0.5 M NH_4OH solution dropwise to the mixture while continuously stirring. The addition of the base will cause the pH to increase, leading to the precipitation of **rhodium hydroxide** ($\text{Rh}(\text{OH})_3$) onto the carbon support. A color change to a yellowish-brown precipitate is typically observed.
 - Continue adding the ammonium hydroxide solution until the pH of the slurry reaches approximately 9-10 to ensure complete precipitation.
- Aging and Washing:
 - Gently heat the slurry to 60-70°C and maintain this temperature for 1 hour with continuous stirring to age the precipitate.
 - Allow the mixture to cool to room temperature.
 - Filter the $\text{Rh}(\text{OH})_x/\text{C}$ catalyst using a filtration apparatus and wash thoroughly with copious amounts of DI water to remove any unreacted precursors and chloride ions.
 - Perform a final wash with ethanol.
- Drying: Dry the resulting catalyst powder in a vacuum oven at 60°C overnight.



OER Mechanism in Alkaline Media





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References

- 1. Aerobic oxidation of alcohols catalyzed by rhodium(iii) porphyrin complexes in water: reactivity and mechanistic studies - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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